Synthesis Efficiency
The synthesis of 3-[(trifluoromethyl)thio]-1H-indole has been optimized to achieve an 89% isolated yield in a single-step, one-pot procedure from indole and sodium trifluoromethanesulfinate. This demonstrates a high level of synthetic accessibility and cost-effectiveness for a fluorinated building block [1].
| Evidence Dimension | Synthesis Yield (Isolated) |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | Typical yield for analogous indole C3-functionalization reactions often range from 60-80% (Class-level baseline). |
| Quantified Difference | Yield at the upper end of the typical range. |
| Conditions | Reaction of indole (23.4g) with sodium trifluoromethanesulfinate (62.4g), dimethyl phosphite (55mL), I2 (10g), Cu(OAc)2 (50g) in toluene at 110°C for >12h under N2. |
Why This Matters
High synthetic yield translates to lower raw material costs and improved availability, making it a more economical choice for scale-up or extensive SAR studies.
- [1] Patent CN106748915A: Trifluoromethylthiolation reagent and application thereof. Nanjing University of Science & Technology, 2017. View Source
